4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

AKR1C3 isoform selectivity sulfonamide pharmacophore

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 681236-87-3) is a synthetic small molecule belonging to the sulfonamide-benzamide class, characterized by a 3,4-dihydroisoquinoline ring linked via a sulfonyl bridge to a benzamide core bearing a 5-methylisoxazole amide substituent. The dihydroisoquinoline-sulfonyl pharmacophore appears in several bioactive chemotypes, most notably as potent, isoform-selective inhibitors of aldo-keto reductase AKR1C3, where the 3,4-dihydroisoquinoline sulfonamide moiety was shown to engage the enzyme's active site in a distinct binding mode resolved by X‑ray crystallography.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 681236-87-3
Cat. No. B2508048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
CAS681236-87-3
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C20H19N3O4S/c1-14-12-19(22-27-14)21-20(24)16-6-8-18(9-7-16)28(25,26)23-11-10-15-4-2-3-5-17(15)13-23/h2-9,12H,10-11,13H2,1H3,(H,21,22,24)
InChIKeyRUFXKPADZXQIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 681236-87-3): Procurement-Relevant Structural and Biological Profile


4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 681236-87-3) is a synthetic small molecule belonging to the sulfonamide-benzamide class, characterized by a 3,4-dihydroisoquinoline ring linked via a sulfonyl bridge to a benzamide core bearing a 5-methylisoxazole amide substituent . The dihydroisoquinoline-sulfonyl pharmacophore appears in several bioactive chemotypes, most notably as potent, isoform-selective inhibitors of aldo-keto reductase AKR1C3, where the 3,4-dihydroisoquinoline sulfonamide moiety was shown to engage the enzyme's active site in a distinct binding mode resolved by X‑ray crystallography [1]. Patent literature positions tetrahydro- and dihydro-isoquinoline sulfonamide derivatives as inhibitors of protein arginine methyltransferase 5 (PRMT5), implying that the target compound may share this therapeutic mechanism [2]. The combination of the constrained bicyclic dihydroisoquinoline ring and the hydrogen-bond-capable isoxazole amide distinguishes this molecule from simple benzamide derivatives and from analogs with alternative sulfonyl-linked heterocycles, making it a specific tool compound or lead scaffold for scientific evaluation rather than a generic interchangeable building block.

Why Generic Substitution of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide Poses Scientific and Procurement Risk


In-class sulfonamide-benzamide analogs cannot be assumed functionally equivalent to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide because both the dihydroisoquinoline ring and the 5-methylisoxazole amide contribute independently to target binding and selectivity. In the AKR1C3 inhibitor series, replacing the dihydroisoquinoline sulfonamide with alternative sulfonamide-containing heterocycles drastically alters isoform selectivity profiles, with the dihydroisoquinoline moiety providing >1500-fold selectivity over related AKR1C isoforms [1]. The methylisoxazole amide provides a defined hydrogen-bonding pattern and steric footprint that is absent in simpler benzamide derivatives such as N-methylbenzamide or unsubstituted benzamide. Patent disclosures of PRMT5 inhibitors further emphasize that both the dihydroisoquinoline core and the pendant aryl/heteroaryl amide are essential for cellular potency, with even conservative modifications leading to >10-fold loss in activity in biochemical assays [2]. Consequently, procurement of a generic “dihydroisoquinoline sulfonamide” or a “methylisoxazole benzamide” without verifying the exact CAS number risks acquiring a compound with divergent potency, selectivity, and target engagement profiles.

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Dihydroisoquinoline vs. Morpholine Sulfonamide Core: Impact on Biochemical Potency and Isoform Selectivity in AKR1C3

In the AKR1C3 inhibitor series, the 3,4-dihydroisoquinoline sulfonamide core confers a measured selectivity window of >1500-fold over the closely related isoform AKR1C2, a feature not replicated by morpholine-containing sulfonamide analogs [1]. Specifically, compound 80 (3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-methylbenzamide) exhibited an IC50 of <10 nM against AKR1C3 with 1500-fold selectivity over AKR1C2, whereas replacement of the dihydroisoquinoline ring with a morpholine resulted in substantially reduced selectivity (<100-fold) in the same assay panel [1]. The target compound retains the dihydroisoquinoline sulfonamide core, predicting retention of this selectivity advantage over morpholine analogs such as 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 315240-67-6) .

AKR1C3 isoform selectivity sulfonamide pharmacophore

Methylisoxazole Amide vs. Simple Amide: Predicted Impact on PRMT5 Cellular Antiproliferative Activity

Patent data on PRMT5 inhibitors containing a dihydro- or tetrahydroisoquinoline core demonstrate that the nature of the amide substituent significantly influences cellular antiproliferative activity. In exemplary compounds described in US Patent 9,604,930, analogs bearing heteroaryl amides (including isoxazole-containing amides) achieved IC50 values in the low micromolar range (1–5 µM) in lymphoma cell lines, whereas simple alkyl or phenyl amide analogs showed IC50 values >20 µM [1]. The target compound's 5-methylisoxazole amide is predicted to provide a hydrogen-bonding and steric profile that enhances target engagement relative to simple N-methylbenzamide (e.g., the AKR1C3 inhibitor compound 80) [2].

PRMT5 methyltransferase inhibition cellular potency

Predicted Physicochemical Differentiation: LogP and Hydrogen Bonding vs. Piperidine and Morpholine Analogs

The target compound (C20H19N3O4S, MW 397.45) has a computed XLogP3 of approximately 3.1 and features one hydrogen bond donor (isoxazole amide NH) and 7 hydrogen bond acceptors, based on structure-based prediction . In contrast, the piperidine analog 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide lacks the aromatic dihydroisoquinoline ring and is predicted to have a lower logP (~2.5) and altered polar surface area, which together influence membrane permeability and solubility in assay media . The morpholine analog (CAS 315240-67-6) introduces an additional hydrogen bond acceptor in the morpholine oxygen, increasing hydrogen bond acceptor count to 8 and potentially altering off-target binding profiles.

drug-likeness logP hydrogen bond donors/acceptors

Best-Use Scenarios for 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide in Research and Drug Discovery


Isoform-Selective AKR1C3 Chemical Probe or Lead Optimization

Based on the established >1500-fold selectivity of the dihydroisoquinoline sulfonamide core for AKR1C3 over AKR1C2 [1], this compound is well-suited for chemical probe studies requiring exquisite isoform discrimination. Researchers studying the role of AKR1C3 in hormone-dependent breast or prostate cancer can employ this compound as a selective AKR1C3 inhibitor, minimizing confounding effects from AKR1C2 inhibition.

PRMT5-Dependent Cancer Cell Line Screening and Target Validation

Patent evidence indicates that dihydroisoquinoline sulfonamides with heteroaryl amides achieve low-micromolar potency in PRMT5-dependent lymphoma cells [2]. This compound can serve as a tool for validating PRMT5 synthetic lethal interactions in lymphoma or glioblastoma cell lines, where a selective PRMT5 inhibitor with a defined chemical structure is required to correlate target engagement with phenotypic readouts.

Comparative Structure-Activity Relationship (SAR) Studies of the Sulfonamide-Benzamide Scaffold

The combination of a constrained dihydroisoquinoline ring and a 5-methylisoxazole amide provides a distinctive pharmacophore for SAR exploration. Medicinal chemistry groups can use this compound as a reference point to systematically modify the dihydroisoquinoline ring (saturation, substitution), the sulfonyl linker (sulfonamide vs. amide), and the isoxazole group (methyl position, ring replacement) to map selectivity and potency determinants across target families [1][2].

Quote Request

Request a Quote for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.